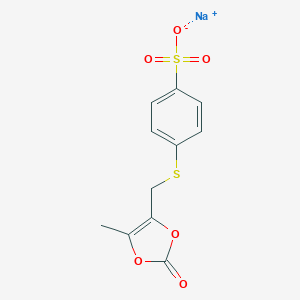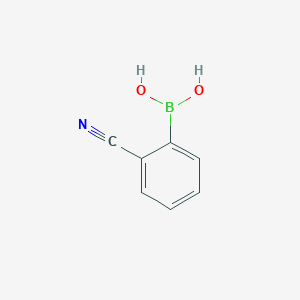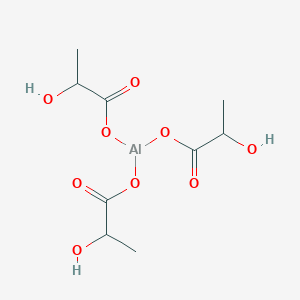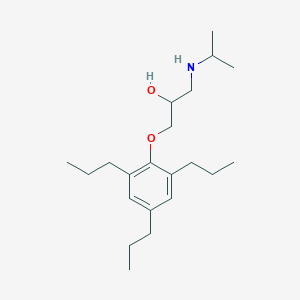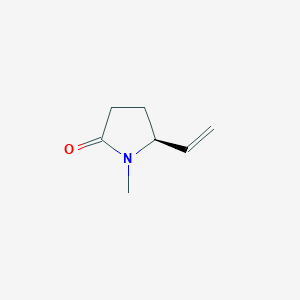
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an ethenyl group and a methyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Ethenyl-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with an appropriate ethenylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the pyrrolidinone, followed by the addition of the ethenylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include epoxides, diols, saturated pyrrolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various functionalized pyrrolidinones.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals, where its unique chemical properties are leveraged for specific applications.
作用机制
The mechanism of action of (5S)-5-Ethenyl-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The ethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
(5S)-5-(Trifluoromethyl)pyrrolidin-2-one: This compound has a trifluoromethyl group instead of an ethenyl group, which imparts different chemical and biological properties.
(5S)-5-Ethylpyrrolidin-2-one: This compound has an ethyl group instead of an ethenyl group, resulting in different reactivity and applications.
Uniqueness
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one is unique due to the presence of the ethenyl group, which provides distinct reactivity and potential for various chemical transformations. This uniqueness makes it a valuable compound for research and industrial applications, where its specific properties can be exploited for the development of new materials and pharmaceuticals.
属性
CAS 编号 |
122663-18-7 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC 名称 |
(5S)-5-ethenyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-5-7(9)8(6)2/h3,6H,1,4-5H2,2H3/t6-/m1/s1 |
InChI 键 |
CAMTXCZONDSTBR-ZCFIWIBFSA-N |
手性 SMILES |
CN1[C@@H](CCC1=O)C=C |
SMILES |
CN1C(CCC1=O)C=C |
规范 SMILES |
CN1C(CCC1=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)

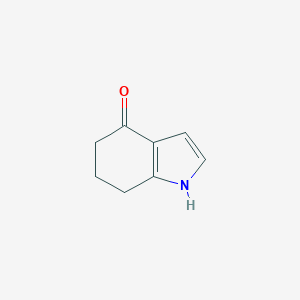
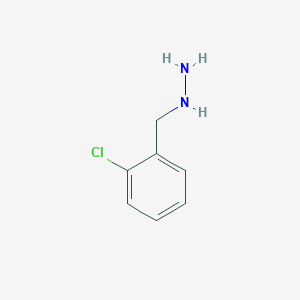
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)


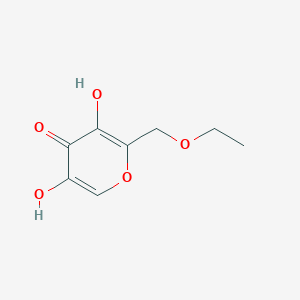
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
